N-benzyl-4-chlorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMWDKIFKGLNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323828 | |
| Record name | N-benzyl-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7461-34-9 | |
| Record name | 4-Chloro-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7461-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 404951 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404951 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYL-4-CHLOROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic Characterization of N Benzyl 4 Chlorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons and carbon atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N-benzyl-4-chlorobenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the different types of protons in the molecule.
The protons on the 4-chlorobenzoyl group appear as two doublets in the aromatic region of the spectrum. The two protons ortho to the carbonyl group (H-2' and H-6') typically resonate at approximately 7.71-7.73 ppm. rsc.orgrsc.org The two protons meta to the carbonyl group (H-3' and H-5') are observed at around 7.40-7.41 ppm. rsc.orgrsc.org
The protons of the benzyl (B1604629) group also produce characteristic signals. The five protons of the phenyl ring appear as a multiplet in the range of 7.27-7.41 ppm. rsc.org The two benzylic protons (CH₂) attached to the nitrogen atom show a doublet at approximately 4.61-4.63 ppm, with a coupling constant (J) of about 5.7 Hz, due to coupling with the adjacent N-H proton. rsc.org A broad singlet corresponding to the amide proton (NH) is also observed, typically around 6.38-6.53 ppm. rsc.orgrsc.org
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.71 - 7.73 | dd | 2H, Ar-H (ortho to C=O) | |
| 7.27 - 7.41 | m | 7H, Ar-H | |
| 6.53 | s | 1H, NH | |
| 4.61 | d | 5.68 | 2H, CH₂ |
Data obtained in CDCl₃. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon (C=O) of the amide group is typically found at a chemical shift of approximately 166.4 ppm. rsc.org
The carbon atoms of the 4-chlorophenyl ring show distinct signals. The carbon atom bonded to the chlorine (C-4') appears at around 137.7 ppm. rsc.org The carbon atom of the carbonyl group (C-1') is observed at about 132.7 ppm. rsc.org The two carbons ortho to the carbonyl group (C-2' and C-6') resonate at approximately 128.8 ppm, while the two carbons meta to the carbonyl group (C-3' and C-5') appear at around 128.4 ppm. rsc.org
In the benzyl group, the quaternary carbon (C-1'') of the phenyl ring is found at about 137.9 ppm. rsc.org The other aromatic carbons of the benzyl ring show signals at approximately 128.8 ppm, 127.8 ppm, and 127.6 ppm. rsc.org The benzylic carbon (CH₂) attached to the nitrogen gives a signal at around 44.1 ppm. rsc.org
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 166.4 | C=O |
| 137.9 | Ar-C |
| 137.7 | Ar-C |
| 132.7 | Ar-C |
| 128.8 | Ar-CH |
| 128.4 | Ar-CH |
| 127.8 | Ar-CH |
| 127.6 | Ar-CH |
| 44.1 | CH₂ |
Data obtained in CDCl₃. rsc.org
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups. A prominent absorption band is observed for the N-H stretching vibration of the amide group, typically appearing around 3313 cm⁻¹. semanticscholar.org The C=O stretching vibration of the amide group (Amide I band) is seen as a strong absorption at approximately 1630 cm⁻¹. semanticscholar.org
Aromatic C-H stretching vibrations are indicated by bands in the region of 3030-3083 cm⁻¹. semanticscholar.org The N-H bending vibration (Amide II band) appears around 1553 cm⁻¹. semanticscholar.org The spectrum also shows absorptions corresponding to aromatic C=C stretching in the range of 1594 cm⁻¹ and 1486 cm⁻¹. semanticscholar.org A band at 1092 cm⁻¹ can be attributed to the C-Cl stretching vibration. semanticscholar.org
FTIR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3313 | N-H Stretch |
| 3083 | Aromatic C-H Stretch |
| 3030 | Aromatic C-H Stretch |
| 1630 | C=O Stretch (Amide I) |
| 1594 | Aromatic C=C Stretch |
| 1553 | N-H Bend (Amide II) |
| 1486 | Aromatic C=C Stretch |
| 1092 | C-Cl Stretch |
Data obtained from KBr pellet. semanticscholar.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
General Mass Spectrometry for Molecular Weight Confirmation
The mass spectrum of this compound confirms its molecular weight. In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. The calculated mass-to-charge ratio (m/z) for C₁₄H₁₃ClNO is 246.0680, and the found value is typically very close, such as 246.0682, which validates the molecular formula. beilstein-journals.org Another source reports a calculated m/z of 246.1342 for the [M+H]⁺ ion, further confirming the identity of the compound. rsc.org
Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 246.0680 | 246.0682 |
Source: beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. For this compound, HRMS confirms its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion with high accuracy.
In one analysis, the calculated m/z for the protonated molecule of this compound ([M+H]⁺) was determined to be 246.0680. beilstein-journals.org The experimentally found value was 246.0682, which is in strong agreement with the calculated mass, confirming the elemental composition as C₁₄H₁₃ClNO. beilstein-journals.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
The data from HRMS analysis is summarized in the table below:
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₃ClNO | beilstein-journals.org |
| Calculated m/z ([M+H]⁺) | 246.0680 | beilstein-journals.org |
| Found m/z ([M+H]⁺) | 246.0682 | beilstein-journals.org |
This close correlation between the calculated and observed mass provides unambiguous confirmation of the elemental composition of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicable to Benzamide (B126) Derivatives)
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy ones (often the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.
For benzamide derivatives, the UV-Vis spectrum is influenced by the nature and position of substituents on the aromatic ring and the amide group. These substituents can alter the energy gap between the HOMO and LUMO, leading to shifts in the λmax. For instance, the introduction of an auxochrome (an electron-donating group) or a chromophore (a light-absorbing group) can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths).
While specific experimental UV-Vis data for this compound is not detailed in the provided search results, studies on related benzamide derivatives provide valuable context. For example, theoretical calculations on benzamide itself show absorption values around 217.4 nm. sci-hub.se The introduction of different functional groups can significantly alter this. For instance, a study on N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide recorded a UV-Vis absorption spectrum in the range of 200-600 nm using DMSO as a solvent. dergipark.org.tr Another study on various benzamide derivatives utilized UV-Vis absorption spectrophotometry to monitor reactions. rsc.org
Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are often used to predict and interpret the UV-Vis spectra of benzamide derivatives. researchgate.net These studies help in understanding the nature of electronic transitions, which are often π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group of the amide. The solvent used can also influence the spectrum by stabilizing the ground or excited states differently. dergipark.org.tr
The general characteristics of the UV-Vis spectra of benzamide derivatives are summarized below:
| Type of Transition | Typical Wavelength Range (nm) | Chromophore |
| π → π | 200-300 | Benzene (B151609) ring, Carbonyl group |
| n → π | >250 | Carbonyl group |
Further experimental investigation of this compound would be necessary to determine its specific λmax and molar absorptivity, providing a more complete electronic characterization.
Structural Analysis and Crystallography of N Benzyl 4 Chlorobenzamide and Analogues
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SC-XRD)
X-ray Diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. For powdered samples, powder XRD (PXRD) provides information about the crystalline phases present. However, for a complete and precise determination of a molecular structure, including bond lengths, bond angles, and conformational details, Single Crystal X-ray Diffraction (SC-XRD) is the definitive method. pku.edu.cn This technique requires a single, high-quality crystal, which, when irradiated with X-rays, produces a unique diffraction pattern from which the crystal structure can be solved and refined. researchgate.net
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide | C₁₆H₁₂ClN₃OS₂ | Triclinic | P1 | a = 5.7417(10) Å, b = 9.8057(17) Å, c = 14.330(3) Å α = 91.987(3)°, β = 97.154(3)°, γ = 93.402(3)° | researchgate.net |
| 4-Chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | Triclinic | Pī | a = 5.3934(3) Å, b = 7.7679(5) Å, c = 13.7831(8) Å α = 105.887(5)°, β = 100.849(4)°, γ = 90.023(4)° | |
| N-Butyl-4-chlorobenzamide | C₁₁H₁₄ClNO | Triclinic | Pī | a = 5.1702(4) Å, b = 7.8979(5) Å, c = 13.2978(9) Å α = 89.275(3)°, β = 84.863(4)°, γ = 77.165(4)° | nih.gov |
| 2-bromo-N-(2,4-difluorobenzyl)benzamide | C₁₄H₁₀BrF₂NO | Monoclinic | P2₁/n | a = 15.1112(11) Å, b = 4.8926(3) Å, c = 17.4796(13) Å β = 91.167(7)° | researchgate.net |
Analysis of Molecular Conformation
A key parameter in describing the conformation of N-benzyl-4-chlorobenzamide and its analogues is the dihedral angle between the planes of the two aromatic rings (the 4-chlorobenzoyl ring and the N-benzyl ring). This angle provides a measure of the twist between the two major substituents of the amide linkage. Studies on various benzamide (B126) analogues reveal a wide range of preferred dihedral angles, indicating significant conformational flexibility. For instance, in 2-Nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings is a substantial 82.32(4)°. researchgate.net In contrast, the analogue N-Butyl-4-chlorobenzamide exhibits a nearly planar conformation with a dihedral angle of only 2.54(9)° between its chlorobenzene (B131634) and butylamine (B146782) planes. nih.gov This variation highlights how different substituents and crystal packing forces can influence the molecular shape.
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 4-Chloro-N-phenylbenzamide | 59.6 (1) | |
| N-Butyl-4-chlorobenzamide | 2.54 (9) | nih.gov |
| 2-Nitro-N-(4-nitrophenyl)benzamide | 82.32 (4) | researchgate.net |
| An N-(4-(methylsulfonyl)phenyl)benzamide analogue | 52.13 | nih.gov |
The conformational flexibility in benzamide systems is not limited to the twist between the two main ring systems. The central amide unit (C-CO-NH-C) itself can exhibit non-planarity, and its orientation relative to the attached rings is also variable. The amide group's ability to rotate around the C-N and C-C bonds allows the molecule to adopt various conformations to maximize stabilizing intermolecular interactions within the crystal lattice. Theoretical studies on benzamide derivatives have shown that while bridged protons in hydrogen bonds are mostly localized on the donor side, the dynamic nature of these systems is a critical aspect of their structure. pku.edu.cnresearchgate.net This inherent flexibility is a defining characteristic of the benzamide scaffold.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In this compound and its analogues, hydrogen bonding is the dominant force directing the supramolecular assembly.
The classic N-H···O hydrogen bond, formed between the amide nitrogen (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule, is a ubiquitous and structurally defining feature in the crystals of benzamides. This interaction is highly directional and strong enough to organize the molecules into predictable patterns.
In many benzamide analogues, these N-H···O interactions link molecules into infinite one-dimensional chains. For example, in the crystal structure of 4-Chloro-N-phenylbenzamide, molecules are linked by N-H···O hydrogen bonds to form C(4) chains that run along the a-axis. Similarly, N-Butyl-4-chlorobenzamide molecules are linked into rows along the a-axis by the same type of interaction. nih.gov In other cases, these interactions can form discrete, centrosymmetric dimers, which then act as building blocks for the larger crystal structure. nih.gov
The primary N-H···O hydrogen bonds, often supported by weaker interactions like C-H···O, C-H···π, or π-π stacking, give rise to complex and varied supramolecular architectures. These extended networks define the solid-state properties of the material.
Crystal engineering studies show that these interactions can generate specific, recognizable patterns or "synthons." A common motif is the R²₂(8) ring, where two molecules form a dimer through a pair of N-H···O hydrogen bonds. In some structures, these dimers are described as "scissor-like." In another analogue, N-H···O hydrogen bonds create a distinctive ladder-like structure that encloses R²₂(14) ring motifs. The combination of these hydrogen-bonded chains or dimers, along with other weak interactions, can build up the structure into two-dimensional sheets or complex three-dimensional frameworks, as seen in N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide, where N-H···N hydrogen bonds and π-π stacking interactions contribute to a 3D network. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Contacts (for related compounds)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of various non-covalent contacts that stabilize the crystal packing. By partitioning the crystal space into regions where the electron density of a given molecule dominates, the Hirshfeld surface is generated. The analysis of this surface and the corresponding 2D fingerprint plots allow for a detailed examination of intermolecular interactions.
For compounds structurally analogous to this compound, Hirshfeld surface analysis reveals the dominant role of specific intermolecular contacts in their supramolecular assembly.
In a series of N-(chlorophenyl)pyridinecarboxamide isomers, Hirshfeld surface analysis was employed to probe the interaction environments. acs.orgdcu.ie The study highlighted that the primary hydrogen bonding modes can vary, with some isomers favoring N—H···Npyridine interactions, while others exhibit amide···amide intermolecular interactions. dcu.ie For a monohydrated analogue, NppCl·H₂O, the analysis revealed O–H···O, N–H···O1W, and O1W-H···N interactions as the principal hydrogen bonds. acs.orgdcu.ie
The analysis of (E)-N'-benzylidene-4-chlorobenzenesulfonohydrazide and its methyl-substituted derivatives showed that van der Waals interactions are the major contributors to the intermolecular forces. nih.gov The 2D fingerprint plots for these compounds indicated that H···H contacts make the largest contribution to the Hirshfeld surfaces. nih.gov
Further studies on related sulfonohydrazide derivatives provide quantitative data on the contributions of various contacts. For (E)-4-chloro-N'-(4-chlorobenzylidene)benzenesulfonohydrazide, the most significant contacts are H···H (26.6%), followed by Cl···H/H···Cl (21.3%), and O···H/H···O (15.5%). nih.govresearchgate.net In contrast, for (E)-4-chloro-N'-(4-nitrobenzylidene)benzenesulfonohydrazide, the O···H/H···O contacts are dominant (34.8%), followed by H···H (15.2%) and C···H/H···C (14.0%). nih.govresearchgate.net Another related hydrazone, (E)-4-chloro-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide, also shows a predominance of O···H/H···O contacts (31.3%) and H···H contacts (25.4%). nih.gov
In the crystal structure of N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, H···H contacts account for the highest portion (47.2%) of the Hirshfeld surface area, with O···H/H···O contacts contributing 26.4%. researchgate.net Similarly, for N-benzyl-3-phenylquinoxalin-2-amine, H···H contacts are also the most dominant, contributing 53.4% to the surface area. researchgate.net
The analysis of thiourea (B124793) derivatives also provides insight into the packing forces. In one study of N-([1,1′-biphenyl]-2-ylcarbamothioyl)-2-chlorobenzamide, H···H interactions were the most probable, contributing 38.40% to the total surface, followed by C···H/H···C interactions at 26.30%. tandfonline.com For a different thiourea derivative, N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, H···H interactions were again the most prevalent at 21.00%, followed by H···S/S···H (18.80%) and H···Cl/Cl···H (14.10%). tandfonline.com The crystal packing of S-benzyl-β-N-(1-(4-chlorophenyl) ethylidene) dithiocarbazate, a Schiff base, is stabilized by NH…S and CH…S hydrogen bonds. imist.ma
Interactive Data Table: Hirshfeld Surface Contact Contributions for Related Compounds
| Compound | H···H (%) | O···H/H···O (%) | Cl···H/H···Cl (%) | C···H/H···C (%) | Other Significant Contacts (%) | Ref. |
| (E)-4-chloro-N'-(4-chlorobenzylidene)benzenesulfonohydrazide | 26.6 | 15.5 | 21.3 | - | Cl···C/C···Cl (10.7) | nih.gov, researchgate.net |
| (E)-4-chloro-N'-(4-nitrobenzylidene)benzenesulfonohydrazide | 15.2 | 34.8 | 10.0 | 14.0 | - | nih.gov, researchgate.net |
| (E)-4-chloro-N-{2-[2-(4-nitro-benzylidene)hydrazin-1-yl]-2-oxoeth-yl}benzene-sulfonamide | 25.4 | 31.3 | - | 13.0 | - | nih.gov |
| N-([1,1′-biphenyl]-2-ylcarbamothioyl)-2-chlorobenzamide | 38.4 | - | - | 26.3 | - | tandfonline.com |
| N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide | 21.0 | 7.5 | 14.1 | 13.8 | H···S/S···H (18.8) | tandfonline.com |
| N-benzyl-3-phenylquinoxalin-2-amine | 53.4 | - | - | - | - | researchgate.net |
| N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide | 47.2 | 26.4 | - | - | - | researchgate.net |
Computational Chemistry and Theoretical Studies of N Benzyl 4 Chlorobenzamide
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how N-benzyl-4-chlorobenzamide interacts with biological targets.
Ligand-Receptor Interaction Modeling
Molecular docking studies have been employed to model the interaction of this compound and its analogs with various protein receptors. For instance, in the context of cancer research, docking simulations of a related compound, N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB), with the checkpoint kinase 1 (CHK1) receptor (PDB ID: 2YWP) have been performed. grafiati.comjppres.com These models help visualize the binding pose of the ligand within the receptor's active site, identifying key amino acid residues involved in the interaction. grafiati.comjppres.com
Similarly, docking studies of this compound derivatives have been conducted on other therapeutic targets. For example, research into novel GABA-A receptor agonists for anticonvulsant activity involved docking synthesized compounds, including a derivative of this compound, to understand their interaction with the receptor. brieflands.com In another study, docking simulations were used to investigate the binding of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide with its molecular targets, suggesting that the benzyl (B1604629) and chlorobenzamide groups can enhance binding affinity.
The interaction of N-benzyl-N-cyclohexyl-4-chlorobenzamide (FPS-ZM1), a known inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), has also been modeled. nih.govmdpi.com Docking studies confirmed that FPS-ZM1 interacts with conserved residues in the V domain of RAGE, which is crucial for its inhibitory activity against RAGE-ligand interactions. nih.gov
Prediction of Binding Affinities and Interactions
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. For the compound 4-Cl-PCTB, molecular docking against the CHK1 receptor yielded a plant score of -67.19 kcal/mol, which was superior to that of the native ligand and a standard reference, hydroxyurea. grafiati.com This suggests a potentially strong and stable interaction.
Docking studies also elucidate the types of interactions that stabilize the ligand-receptor complex. For instance, a derivative of this compound was found to form two hydrogen bonds with the amino acid residue VAL391 in the urease enzyme, with binding distances of 1.858 Å and 2.240 Å. grafiati.com In the case of FPS-ZM1 binding to the RAGE V domain, hydrophobic interactions with residues such as Leu49 and Trp51 were identified as important for the RAGE–Aβ interaction. nih.gov The benzyl and chlorobenzamide moieties of related compounds are often highlighted for their role in enhancing hydrophobic interactions within target protein pockets.
Interactive Data Table: Predicted Binding Affinities and Interactions
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB) | Checkpoint Kinase 1 (CHK1) | -67.19 | Not specified |
| Compound 3j (derivative) | Urease | Not specified | VAL391 |
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-receptor complex over time.
Conformational Stability and Dynamic Behavior
MD simulations provide insights into the conformational stability of the this compound-receptor complex. By simulating the movements of atoms over a period of time, researchers can assess the stability of the binding pose predicted by docking. For the 4-Cl-PCTB compound complexed with the CHK1 receptor, MD simulations indicated that the compound exhibited better bond stability compared to hydroxyurea. grafiati.comjppres.com This stability is crucial for a sustained biological effect.
Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to evaluate the stability and flexibility of the complex during the simulation. plos.org Stable ligand-protein complexes generally show lower RMSD values over the simulation time. plos.org For instance, MD simulations of various protein-ligand complexes, including those with chlorobenzamide derivatives, have been used to assess their stability, with lower RMSD indicating a more stable interaction. plos.org The compactness of the complex can be assessed using the Radius of Gyration (Rg), where stable binding can lead to a more compact structure. plos.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Elucidation of Electronic Structure
DFT calculations are instrumental in understanding the electronic properties of this compound, which in turn govern its reactivity and interactions. scispace.comrsc.org These calculations can determine the distribution of electron density, molecular orbital energies, and other quantum chemical parameters. researchgate.net For example, DFT has been used to study the electronic structure of related benzamide (B126) compounds, providing insights into their reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the electrostatic potential on the molecule's surface. researchgate.netorientjchem.org These maps identify electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions, which is crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding. orientjchem.org
Interactive Data Table: Key Parameters from DFT Calculations
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical behavior of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netnumberanalytics.com
Chemical Reactivity Parameters (e.g., Hardness, Electronegativity, Electrophilicity Index)
Global reactivity descriptors can be calculated using the energies of the HOMO and LUMO orbitals to quantify a molecule's reactivity. dergipark.org.tr These parameters, derived within the framework of Density Functional Theory (DFT), provide a quantitative scale for concepts like electronegativity and chemical hardness. scielo.org.mx
The ionization potential (I) and electron affinity (A) are directly related to the HOMO and LUMO energies through Koopman's theorem:
I = -E(HOMO)
A = -E(LUMO)
From these values, several key reactivity parameters are determined. acs.orgijarset.com
Electronegativity (χ): Measures the ability of a molecule to attract electrons. acs.org It is the negative of the chemical potential (μ).
χ = -μ = (I + A) / 2
Chemical Hardness (η): Represents the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
η = (I - A) / 2
Global Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires an additional electronic charge from the environment. acs.org
ω = μ² / (2η) = χ² / (2η)
These parameters are crucial for predicting how this compound will interact with other chemical species.
Table 1: Global Chemical Reactivity Parameters and Their Formulas
| Parameter | Formula using I & A | Formula using E(HOMO) & E(LUMO) | Description |
|---|---|---|---|
| Ionization Potential (I) | - | -E(HOMO) | The minimum energy required to remove an electron. |
| Electron Affinity (A) | - | -E(LUMO) | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | [-E(HOMO) - E(LUMO)] / 2 | The power to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | [-E(HOMO) + E(LUMO)] / 2 | The resistance to charge transfer. |
| Chemical Softness (S) | 1 / (2η) | 1 / [-E(HOMO) + E(LUMO)] | The reciprocal of hardness, indicating high reactivity. |
Theoretical Characterization of this compound
Predictive Spectroscopic Data Generation (e.g., NMR, IR)
Computational chemistry allows for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra are generated by calculating the magnetic shielding of nuclei (for NMR) and the vibrational frequencies of bonds (for IR) using methods like DFT. The predicted data can then be compared with experimental spectra to confirm the molecule's structure.
While specific theoretical studies providing predicted spectra for this compound are not detailed, experimental data serves as the benchmark for such predictions. semanticscholar.org
Table 2: Experimental ¹H-NMR Spectral Data for this compound semanticscholar.org (500 MHz, CDCl₃, 25°C, TMS)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 9.15 | t | 5 | 1H | NH |
| 7.94 | d | 10 | 2H | Aromatic (chlorobenzoyl) |
| 7.55 | d | 5 | 2H | Aromatic (chlorobenzoyl) |
| 7.33 | d | 5 | 4H | Aromatic (benzyl) |
| 7.25 | q | 5 | 1H | Aromatic (benzyl) |
Table 3: Experimental ¹³C-NMR Spectral Data for this compound semanticscholar.org (125 MHz, CDCl₃, 25°C, TMS)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 165.65 | C=O (amide) |
| 139.96 | Aromatic C |
| 136.57 | Aromatic C |
| 133.55 | Aromatic C |
| 129.68 | Aromatic C |
| 128.87 | Aromatic C |
| 128.76 | Aromatic C |
| 127.72 | Aromatic C |
| 127.25 | Aromatic C |
Table 4: Experimental IR Spectral Data for this compound semanticscholar.org (KBr, cm⁻¹)
| Wavenumber (ν cm⁻¹) | Assignment |
|---|---|
| 3313 | N-H stretching |
| 3083, 3030 | C-H aromatic stretching |
| 1630 | C=O stretching (Amide I) |
| 1594, 1486 | C=C aromatic stretching |
| 1553 | N-H bending (Amide II) |
| 1420 | CH₂ scissoring |
| 1319 | C-N stretching |
| 1092 | C-Cl stretching |
Advanced Quantum Chemical Calculations (e.g., Natural Bond Orbital Analysis for Resonance Forms)
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. rsc.org It provides a quantitative description of the resonance within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals.
In the case of the amide group in this compound, NBO analysis is particularly useful for quantifying the resonance stabilization arising from the interaction between the lone pair of electrons on the nitrogen atom and the antibonding π* orbital of the carbonyl group. researchgate.net This interaction leads to the delocalization of electron density and is responsible for the partial double bond character of the C-N bond, which restricts rotation and contributes to the planarity of the amide group.
The principal resonance forms of the amide linkage in this compound that would be evaluated by NBO analysis are:
Structure A: The neutral form with a double bond between carbon and oxygen and a single bond between carbon and nitrogen.
Structure B: The zwitterionic form with a single bond between carbon and oxygen (bearing a negative charge) and a double bond between carbon and nitrogen (bearing a positive charge).
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzylamine (B48309) |
| 4-chlorobenzaldehyde (B46862) |
| Toluene (B28343) |
Reaction Mechanisms Involving N Benzyl 4 Chlorobenzamide
Mechanistic Pathways of Amide Bond Formation
The synthesis of N-benzyl-4-chlorobenzamide can be achieved through several mechanistic routes, most notably via nucleophilic acyl substitution and oxidative amidation.
A prevalent method for synthesizing this compound is through a nucleophilic acyl substitution reaction, commonly known as the Schotten-Baumann reaction. vedantu.comtestbook.combyjus.comwikipedia.orgchemistry-reaction.com This reaction involves the condensation of an amine with an acyl halide or anhydride. testbook.com Specifically, benzylamine (B48309) reacts with 4-chlorobenzoyl chloride. evitachem.com
The mechanism proceeds in two main steps:
Nucleophilic Attack: The reaction begins with the nitrogen atom of benzylamine, acting as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. vedantu.comchemistry-reaction.com This leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom carries a positive charge. chemistry-reaction.com
Elimination and Deprotonation: The tetrahedral intermediate is unstable. The negative charge on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, which is a good leaving group. byjus.comlibretexts.org A base, typically aqueous sodium hydroxide (B78521), is present in the reaction medium to neutralize the generated hydrochloric acid (HCl) and to deprotonate the positively charged nitrogen atom, yielding the final this compound product. vedantu.combyjus.comwikipedia.org The base is essential to shift the equilibrium towards the formation of the amide. byjus.com
This method is widely used in organic synthesis for the preparation of amides. vedantu.comwikipedia.org
Oxidative amidation provides a more direct route to this compound by coupling an aldehyde with an amine in the presence of a catalyst and an oxidant. acs.orgnih.govorganic-chemistry.org This approach avoids the need to pre-activate the carboxylic acid as an acyl chloride. organic-chemistry.org A notable example is the reaction between 4-chlorobenzaldehyde (B46862) and benzylamine catalyzed by a nickel(II) pincer complex. mdpi.com
The proposed mechanism for this catalytic process involves the formation of a hemiaminal intermediate from the nucleophilic addition of the amine to the aldehyde. lookchem.com This intermediate then undergoes dehydrogenation or oxidation, facilitated by the catalyst, to form the stable amide bond. lookchem.com In some systems, a copper catalyst is used in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.orgorganic-chemistry.org The reaction initiates with the formation of a carbinolamine intermediate, which is subsequently oxidized to yield the amide. organic-chemistry.org
Research into the nickel(II)-catalyzed reaction optimized various parameters to maximize the yield of this compound. The choice of base and solvent was found to be critical, with lithium bis(trimethylsilyl)amide (LiHMDS) in dimethyl sulfoxide (B87167) (DMSO) proving to be the most effective combination. mdpi.com
| Entry | Base | Solvent | Turnover Number (TON) |
|---|---|---|---|
| 1 | LiHMDS | DMSO | 197 |
| 2 | LiHMDS | Toluene (B28343) | 11 |
| 3 | LiHMDS | DCM | 29 |
| 4 | KOH | DMSO | 0 |
| 5 | Cs₂CO₃ | DMSO | Low |
| 6 | KOtBu | DMSO | Low |
The optimized conditions were established as 25 °C for a reaction time of 15 minutes, indicating an exothermic process where increased heat attenuated product formation. mdpi.com
Exploration of Catalytic Reaction Mechanisms
This compound and its derivatives, particularly N-chloroamides, are valuable substrates in advanced catalytic reactions that enable the construction of complex heterocyclic molecules through C-H activation and annulation pathways.
Transition metal catalysis, particularly with rhodium(III) and cobalt(III), facilitates the activation of otherwise inert C-H bonds. nih.govsnnu.edu.cn In these reactions, the amide group of a substrate like N-chlorobenzamide acts as a directing group, guiding the metal catalyst to activate a specific ortho C-H bond on the benzoyl ring. snnu.edu.cn This process forms a five-membered metallacycle intermediate, which is a key step in the catalytic cycle. nih.govnih.govacs.org
The general mechanism for a [4+2] annulation of an N-chlorobenzamide with an alkyne or alkene proceeds as follows:
C-H Activation: The catalytic cycle starts with the deprotonation of the amide, followed by ortho-metalation with the active Co(III) or Rh(III) catalyst to form the five-membered metallacycle. nih.govacs.org
Migratory Insertion: The coupling partner (e.g., alkyne, alkene) coordinates to the metal center and subsequently inserts into the metal-carbon bond of the metallacycle. This step expands the ring to a seven-membered metallacycle intermediate. nih.govnih.govacs.org
Reductive Elimination: The seven-membered intermediate undergoes reductive elimination to form the final annulated product, typically an isoquinolone, and regenerates the active catalyst for the next cycle. snnu.edu.cn
A unique feature of some cobalt-catalyzed reactions is the ability to promote C-C bond cleavage in the coupling partner. A prime example is the enantioselective [4+1] annulation of N-chlorobenzamides with cyclopropenes, catalyzed by a chiral cyclopentadienyl (B1206354) cobalt(III) complex. acs.org
In this mechanism, the cobalt catalyst demonstrates dual reactivity:
It engages in the C-H activation of the N-chlorobenzamide to form the initial cobaltacycle intermediate. acs.org
It promotes the ring-opening of the cyclopropene (B1174273) via C-C bond cleavage, effectively rendering the cyclopropene as a one-carbon synthon for the annulation. acs.org
This pathway allows for the construction of chiral isoindolinones, which are biologically significant scaffolds. acs.org The ability of the cobalt catalyst to facilitate this C-C bond cleavage is distinct from rhodium catalysts, which, under similar conditions, may favor a [4+2] annulation without ring opening. acs.org
Catalytic intermediates are transient species that dictate the course and outcome of a reaction. In the catalytic cycles involving this compound derivatives, metallacycles are the most critical intermediates.
Five-Membered Metallacycles: The formation of a five-membered rhodacycle or cobaltacycle via chelation-assisted C-H activation is the foundational step that ensures regioselectivity. nih.govsnnu.edu.cnnih.gov This intermediate brings the aryl group and the catalyst into proximity for the subsequent steps.
Seven-Membered Metallacycles: After the migratory insertion of a two-atom coupling partner like an alkyne or alkene, a seven-membered metallacycle is formed. snnu.edu.cnnih.govacs.org The stability and subsequent reaction pathway of this intermediate determine the final product structure. Its collapse via reductive elimination leads to the desired [4+2] annulated product. snnu.edu.cn
Acyl Diazene (B1210634) Intermediates: In some oxidative amidation pathways, reactive intermediates such as acyl diazenes have been identified. acs.orgnih.gov For example, in a KBr/Oxone-mediated process, an acyl diazene was isolated and confirmed to be an intermediate that reacts with an amine to afford the final amide product. acs.orgnih.gov
Kinetic Studies and Isotope Effects
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing insights into the sequence of elementary steps that transform reactants into products. For reactions involving this compound, these studies often focus on determining the reaction order with respect to each reactant and identifying the slowest step in the mechanistic pathway, known as the rate-determining step. researchgate.net A powerful tool in these mechanistic investigations is the kinetic isotope effect (KIE), which measures the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.orglibretexts.org This effect arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break, often resulting in a slower reaction rate. libretexts.orgdalalinstitute.com
The measurement of the kinetic isotope effect is a sensitive probe for bond-breaking or bond-forming events in the transition state of the rate-determining step. dalalinstitute.com A primary KIE is observed when the bond to the isotopically substituted atom is cleaved or formed in this step. dalalinstitute.com For instance, substituting hydrogen (¹H) with deuterium (B1214612) (²H or D) can lead to a significant primary KIE (kH/kD), as the mass is doubled. libretexts.org The magnitude of the KIE can help elucidate the geometry of the transition state.
While specific KIE studies on the hydrolysis or degradation of this compound are not extensively detailed in the cited literature, valuable insights can be drawn from mechanistic studies of closely related compounds and reactions, such as its synthesis or the reactions of other N-substituted benzamides.
In the context of the synthesis of this compound from 4-chlorobenzaldehyde and benzylamine, kinetic studies have been performed to understand the reaction mechanism. researchgate.net A related study on the amidation of benzaldehyde-d₆ (a deuterated analog of one of the precursors) with benzylamine was conducted to determine the kH/kD ratio and probe the rate-determining step of the amide formation. researchgate.netmdpi.com
The table below summarizes KIE values obtained in reactions involving benzamides, which illustrate how this data is used to support proposed mechanisms.
| Reaction Type | Substrate(s) | Isotopic Substitution | kH/kD Value | Conclusion from KIE | Reference |
|---|---|---|---|---|---|
| Co(III)-Catalyzed [4+2] Annulation | N-chlorobenzamide and vinyl acetate (B1210297) | Deuteration of benzamide (B126) ortho-C-H | 2.1 - 3.0 | C-H activation is likely the rate-determining step. | nih.gov |
| Co(III)-Catalyzed [4+2] Annulation | N-chlorobenzamides and substituted alkenes | Deuterium labeling | Not specified | C-H activation is the rate-determining step. | researchgate.net |
| Hydrolysis of N-Aryl-4-chlorobenzamides | N-Aryl-4-chlorobenzamides in H₂SO₄ | Not specified | 2.5 | Supports a specific hydrolysis mechanism. | researchgate.net |
For the synthesis of this compound via the nickel(II)-catalyzed dehydrogenative coupling of 4-chlorobenzaldehyde and benzylamine, kinetic studies were performed by systematically varying the concentration of the catalyst, aldehyde, base, and amine to determine the order of reaction for each component. researchgate.net Isotope labeling studies using deuterated benzaldehyde (B42025) (benzaldehyde-d₆) were also used to probe the rate-determining step of this specific amidation reaction. researchgate.netmdpi.com
In a study on the reduction of a related compound, N-benzyl-4-hexyl-N-methylbenzamide, it was proposed that the rate-determining step is the initial single electron transfer (SET). nih.gov For the Co(III)-catalyzed reactions of N-chlorobenzamides, kinetic isotope effect studies consistently point towards C-H activation being the rate-determining step of the cyclization process. researchgate.netnih.gov
The following table presents findings from kinetic studies on the synthesis of this compound, which were used to determine the reaction order for each component involved in that specific process.
| Component Varied | Reaction | Finding | Reference |
|---|---|---|---|
| Catalyst, Aldehyde, Base, Amine | Ni(II)-catalyzed synthesis of this compound | Kinetic studies performed to determine the order of reaction for each component. | researchgate.net |
| Deuterated Aldehyde (benzaldehyde-d₆) | Ni(II)-catalyzed synthesis of N-benzylbenzamide | kH/kD ratio determined to understand the rate-determining step. | researchgate.netmdpi.com |
Catalytic Applications and Green Chemistry Approaches in N Benzyl 4 Chlorobenzamide Synthesis and Reactions
Development of Catalytic Systems for Benzamide (B126) Synthesis
The pursuit of efficient and environmentally benign methods for creating amide bonds has led to significant advancements in catalysis. Both transition metal complexes and metal-free organocatalysts have emerged as powerful tools for synthesizing benzamides.
Homogeneous catalysis using transition metals offers a versatile and effective route for amide synthesis. These catalysts can facilitate direct amidation reactions or cross-coupling reactions under relatively mild conditions, often with high functional group tolerance.
Nickel (Ni) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven effective for the direct amidation of esters. For instance, a system combining Ni(cod)₂ with the sterically bulky IPr ligand can catalyze the reaction between methyl esters and various amines. mdpi.com This method avoids the need for an external base and demonstrates broad substrate scope. mdpi.com
Ruthenium (Ru) pincer complexes are notable for their ability to catalyze the dehydrogenative coupling of alcohols and amines to form amides, a process that releases only hydrogen gas as a byproduct. acs.org The efficiency of these catalysts is often linked to metal-ligand cooperation, where the ligand actively participates in the bond activation steps. mdpi.com Recent developments have led to Ru-PNNH complexes capable of catalyzing these reactions at near-ambient temperatures, a significant step forward in reducing the energy requirements of amide synthesis. acs.org
Iridium (Ir) complexes, particularly Cp*Ir catalysts, are also utilized, often in transfer hydrogenation reactions. acs.org While less common for direct amidation, their catalytic properties can be finely tuned by modifying the electronic properties of the ancillary ligands. acs.org
The table below summarizes representative conditions for transition metal-catalyzed amide synthesis.
| Catalyst System | Substrates | Conditions | Yield | Ref |
| Ni(cod)₂ (10 mol%) / IPr (20 mol%) | Methyl esters, Amines | Toluene (B28343), 140 °C, 16 h | Good | mdpi.com |
| Ru-PNNH complex (1 mol%) / t-BuOK (2 mol%) | Alcohols, Amines | MTBE, 70 °C (reflux) | High | acs.org |
| Mn-pincer complex (1 mol%) / tBuONa (20 mol%) | Esters, Amines | Toluene, 120 °C, 18 h | Good | mdpi.com |
Organocatalysis provides a metal-free alternative for the synthesis of benzamide derivatives, often leveraging hydrogen bonding and Brønsted acid-base interactions to activate substrates. A Brønsted base catalyst functions by deprotonating the nucleophile (the amine), thereby increasing its reactivity towards the electrophile (the carboxylic acid derivative). youtube.com This process typically involves a three-step cycle: deprotonation of the nucleophile, the main bond-forming reaction, and protonation to regenerate the catalyst. youtube.com
Bifunctional organocatalysts, which contain both a Brønsted basic site (like a tertiary amine) and a hydrogen-bond donor site (like a urea (B33335) or thiourea (B124793) group), have become particularly powerful. ehu.esbeilstein-journals.org These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity in asymmetric reactions. beilstein-journals.org For example, cinchona alkaloid-derived catalysts bearing a urea group have been successfully used in the enantioselective synthesis of axially chiral benzamides through electrophilic halogenation. beilstein-journals.org The presence of multiple hydrogen-bond donors in the catalyst structure can further enhance activity, allowing for lower catalyst loadings. ehu.es
Optimization of Catalytic Efficiency and Selectivity
Maximizing the efficiency and selectivity of catalytic reactions is crucial for their practical application. This involves a careful optimization of various reaction parameters, including the catalyst itself and the conditions under which the reaction is performed.
Catalyst loading is a key metric in green chemistry; lower loadings translate to lower cost and reduced potential for metal contamination in the final product. While some modern catalytic systems can operate at loadings as low as 0.1 mol%, others, like many copper-catalyzed Ullmann-Goldberg C-N couplings, still require high loadings (e.g., 10 mol% Cu(I)). ehu.esscispace.com
The choice of ligand is paramount in transition metal catalysis, as it directly influences the catalyst's stability, activity, and selectivity. scispace.com Sterically bulky ligands, such as the NHC ligand IPr, can prevent catalyst decomposition pathways and promote the desired reaction. mdpi.com The electronic properties of the ligand are also critical. For Cp*Ir transfer hydrogenation catalysts, it has been shown that electron-donating substituents on the bidentate ligand can enhance catalytic rates, although strongly electron-donating groups can sometimes alter the rate-determining step of the catalytic cycle. acs.org
Table: Effect of Ligand Electronics on Catalytic Rate A qualitative summary of findings for CpIr transfer hydrogenation catalysts.*
| Ligand Substituent Type | Electron-Donating Ability | Observed Catalytic Rate | Ref |
|---|---|---|---|
| Electron-withdrawing (e.g., -CF₃) | Low | Slower | acs.org |
| Electron-donating (e.g., -CH₃) | Moderate | Faster | acs.org |
| Strongly electron-donating (e.g., -N(CH₃)₂) | High | Faster (but may change rate-determining step) | acs.org |
Bases and solvents are not merely auxiliary components but play active roles in catalytic amidation reactions. scispace.comrsc.org Bases are often required to deprotonate the amine nucleophile or neutralize acidic byproducts. mdpi.comscispace.com However, the choice of base is critical, as it can also lead to catalyst deactivation. In copper-catalyzed C-N couplings, for example, soluble carboxylate bases can undergo ligand exchange with the catalyst, forming a less active species. scispace.com The physical form of an inorganic base, such as its particle size, can also unexpectedly influence the reaction mechanism and reproducibility. scispace.com
The solvent can significantly impact reaction rates and selectivities by solvating reactive species and intermediates. rsc.org The trend towards greener chemistry has spurred efforts to replace hazardous solvents like dichloromethane (B109758) and DMF with more benign alternatives such as toluene or ethyl acetate (B1210297). ucl.ac.ukmdpi.com An ideal green approach is the direct amidation of esters using water as the solvent, which can proceed without any added catalyst or base, showcasing a highly atom-economical process. rsc.org
Reaction temperature is a critical parameter that directly affects the rate of catalytic turnover. Many amidation reactions catalyzed by transition metals require elevated temperatures, often above 100 °C, to achieve reasonable reaction rates. mdpi.comacs.org However, high temperatures can increase energy consumption and lead to side reactions or catalyst degradation. Consequently, a major goal in catalyst development is to design systems that operate efficiently at or near room temperature. acs.org The development of Ru-PNNH complexes that catalyze dehydrogenative amidation in refluxing diethyl ether (bath temperature 50 °C) represents a significant advance in this area. acs.org
The reaction atmosphere is also important. Many homogeneous catalysts, particularly those involving organometallic species, are sensitive to oxygen and moisture. Therefore, reactions are frequently conducted under an inert atmosphere of argon or nitrogen to ensure catalyst stability and longevity. acs.org
Green Chemistry Principles in N-benzyl-4-chlorobenzamide Synthesis
Solvent-Free or Reduced-Solvent Reaction Systems
A significant aspect of green chemistry involves the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. In the context of this compound synthesis, exploring solvent-free or reduced-solvent reaction systems is a key area of research.
One approach is the use of solvent-free conditions, where the reactants themselves act as the reaction medium. This method is particularly effective in reactions that can be conducted at elevated temperatures or under microwave irradiation, which can facilitate the reaction without the need for a solvent. For instance, the synthesis of N-benzyl fulleropyrrolidines has been successfully achieved under solvent-free conditions using microwave irradiation, demonstrating the feasibility of this approach for related compounds. rsc.org While direct studies on the solvent-free synthesis of this compound are not extensively detailed in the provided results, the synthesis of furfuryl esters under solventless conditions, albeit at high temperatures and pressures, suggests a potential pathway for investigation. researchgate.net
Table 1: Comparison of Solvent Usage in Chemical Synthesis
| Reaction Condition | Advantages | Disadvantages | Relevance to this compound Synthesis |
| Solvent-Free | Reduced waste, lower cost, simplified purification | May require higher temperatures or pressures, potential for reactant degradation | High potential, especially with energy-efficient methods like microwave synthesis. |
| Reduced-Solvent | Lower environmental impact, reduced cost | May require more active catalysts or longer reaction times | A practical approach to improving the greenness of existing synthetic routes. |
| Green Solvents | Lower toxicity, often renewable | Can have different solubility profiles, may require process optimization | Water or bio-derived solvents could be explored for specific reaction steps. |
Energy-Efficient Synthesis (e.g., Microwave-Assisted Reactions)
Energy efficiency is a cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with chemical production. Microwave-assisted synthesis has emerged as a powerful tool for achieving energy efficiency in organic reactions. researchgate.net
Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and, consequently, lower energy consumption compared to conventional heating methods. researchgate.netrasayanjournal.co.in This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer. researchgate.net
In the synthesis of compounds structurally related to this compound, microwave assistance has been shown to be highly effective. For example, the hydrolysis of benzamide, a related reaction, is completed in just 7 minutes under microwave conditions with a 99% yield, whereas conventional heating requires 1 hour. rasayanjournal.co.in Similarly, the synthesis of N-benzyl fulleropyrrolidines and substituted benzotriazoles has been successfully achieved with high yields and significantly reduced reaction times using microwave irradiation. rsc.orgasianpubs.org These examples strongly suggest that a microwave-assisted approach could be a viable and energy-efficient method for the synthesis of this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours rasayanjournal.co.inasianpubs.org |
| Energy Consumption | High | Low researchgate.net |
| Yield | Often lower | Often higher rsc.orgrasayanjournal.co.in |
| Side Reactions | More prevalent | Reduced |
Atom Economy and Byproduct Minimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.orgjocpr.com A higher atom economy indicates a more sustainable process with less waste generation. jocpr.com
The synthesis of this compound can be designed to maximize atom economy by choosing reaction pathways that minimize the formation of byproducts. Catalytic processes are often superior in this regard as they can facilitate reactions with high selectivity and efficiency, ensuring that the majority of reactant atoms are converted into the desired product. researchgate.net
For example, a direct amidation reaction between 4-chlorobenzoic acid and benzylamine (B48309) would have a high theoretical atom economy, as the only byproduct would be water. In contrast, traditional methods that involve the use of activating agents or protecting groups would have a lower atom economy due to the generation of stoichiometric amounts of waste.
Table 3: Atom Economy of a Hypothetical this compound Synthesis
| Reactants | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |
| 4-chlorobenzoic acid + benzylamine | 156.57 + 107.15 | This compound | 245.70 | Water | 18.02 | 93.1% |
Note: This is a simplified calculation for a direct amidation and does not account for catalysts or solvents.
By focusing on reaction design that maximizes atom economy, the synthesis of this compound can be made more sustainable, with reduced waste disposal costs and a smaller environmental footprint.
Biocatalytic Approaches (for related systems)
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions of temperature and pH, are highly selective, and are biodegradable, making them an attractive option for sustainable chemical production. rsc.org
While specific biocatalytic routes for this compound are not detailed in the provided search results, the enzymatic synthesis of amides is a well-established field. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze amidation reactions with high efficiency and selectivity. mdpi.combeilstein-journals.org These enzymes can facilitate the formation of amide bonds from carboxylic acids and amines, often in organic solvents or solvent-free systems. mdpi.com
Furthermore, the biocatalytic synthesis of moclobemide, a pharmaceutical that involves the coupling of para-chlorobenzoic acid with an amine, has been demonstrated using the amide bond synthetase McbA. acs.org This example is highly relevant as it utilizes a similar starting material to what would be required for this compound synthesis. The use of ATP-dependent amide bond synthetases represents a promising avenue for the development of a biocatalytic route to this compound. rsc.orgacs.org
Table 4: Potential Biocatalysts for this compound Synthesis
| Enzyme Class | Example | Advantages | Potential Application |
| Lipases | Candida antarctica lipase B (CALB) mdpi.combeilstein-journals.org | High stability, broad substrate scope, can work in non-aqueous media | Direct amidation of 4-chlorobenzoic acid or its ester with benzylamine. |
| Amide Synthetases | McbA acs.org | High selectivity, operates in aqueous media | Coupling of 4-chlorobenzoic acid and benzylamine. |
Structure Activity Relationship Sar Studies of N Benzyl 4 Chlorobenzamide Derivatives
Methodologies for SAR Determination
The elucidation of SAR for N-benzyl-4-chlorobenzamide derivatives involves a combination of synthetic chemistry, biological testing, and computational analysis. These methodologies allow researchers to correlate specific structural features with the observed biological effects.
A primary approach to understanding the SAR of this compound derivatives is the systematic modification of substituents on both the 4-chlorobenzamide (B146232) and the N-benzyl portions of the molecule. This involves synthesizing a library of analogs where specific atoms or functional groups are altered and then evaluating their biological activity.
For instance, in studies of related N-phenylbenzamide derivatives, researchers have explored the impact of incorporating various lipophilic and electronegative substituents. nih.gov The strategy involves modifying the central scaffold to improve activity against specific biological targets. nih.gov The key is to make discrete changes to the molecule and observe the corresponding change in activity. For example, in a series of salicylanilide (B1680751) derivatives, which share an amide linkage similar to this compound, removing the 5-chloro substituent resulted in a two- to four-fold decrease in potency, while removing a 2-hydroxy group completely abolished activity. nih.gov This highlights the critical role of specific substituents on the aromatic rings.
The amide linker itself is also a point of modification. In the aforementioned salicylanilide series, reversing the amide linkage or replacing it with an ester or sulfonamide group led to a complete loss of activity. nih.gov Conversely, substituting the amide with a thioamide slightly improved activity. nih.gov Altering the aniline (B41778) portion to a benzylamine (B48309), which is structurally relevant to this compound, also resulted in a loss of activity, though less dramatic than other changes. nih.gov These findings underscore the stringent structural requirements for activity within the linker region.
Computational modeling has become an indispensable tool in modern drug discovery and SAR analysis, offering insights that can guide the synthesis of more potent and selective compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are frequently employed.
In the study of 5-benzyl-4-thiazolinone derivatives, a structurally related class of compounds, 2D-QSAR and 3D-QSAR modeling were utilized to predict their anti-influenza activity. nih.gov These models use computed structural features, or molecular descriptors, to establish a mathematical relationship between the chemical structure and biological activity. nih.gov For example, 2D-QSAR models can identify key descriptors that influence activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) provide a three-dimensional understanding of how steric and electrostatic fields of the molecule impact its interaction with a biological target. nih.gov
Molecular docking simulations can further elucidate the binding modes of this compound derivatives within the active site of a target protein. nih.gov This computational technique predicts the preferred orientation of a ligand when bound to a receptor, helping to explain why certain structural modifications enhance or diminish activity. nih.gov By visualizing these interactions, researchers can make more informed decisions about which analogs to synthesize and test.
Impact of Structural Modifications on Molecular Interactions
The systematic modifications and computational analyses described above provide a wealth of information on how specific structural changes affect the molecular interactions of this compound derivatives with their biological targets.
The nature and position of halogen substituents on the aromatic rings can significantly influence the biological activity of a compound. Halogens can affect a molecule's lipophilicity, electronic properties, and conformation, all of which can impact binding affinity and cell permeability.
In studies of N-phenylbenzamide derivatives, the incorporation of fluorine and chlorine has been a key strategy. nih.gov While direct comparisons of chlorine, bromine, and fluorine on the this compound scaffold are not extensively detailed in the provided context, the principles of halogen substitution are well-established. For example, the addition of a chlorine atom to the phenyl ring of a related phenyl imidazole (B134444) compound was shown to slightly shift its position within a binding pocket, inducing a conformational change. google.com Similarly, the addition of a bromine atom to a benzimidazole (B57391) ring also induced a conformational change in the binding mode. google.com
The following table summarizes the general effects of different halogens in drug design, which can be extrapolated to the this compound scaffold:
| Halogen | Electronegativity | Van der Waals Radius (Å) | Lipophilicity (π value) | Potential for Halogen Bonding |
| Fluorine | 3.98 | 1.47 | +0.14 | Weak |
| Chlorine | 3.16 | 1.75 | +0.71 | Moderate |
| Bromine | 2.96 | 1.85 | +0.86 | Strong |
Data is generalized and can vary based on the specific molecular context.
Modifications to the alkyl and aromatic portions of the this compound molecule can have profound effects on its activity. Altering the substitution pattern on the aromatic rings can modulate electronic properties and steric interactions with the target.
In research on salicylanilides, the presence of electron-withdrawing groups on the aniline ring (equivalent to the benzyl (B1604629) ring in this compound) was a major driver of potency. nih.gov Removing one of two trifluoromethyl groups had a minor effect on activity, but removing both led to a four- to eight-fold decrease in potency. nih.gov The position of these substituents was also critical; moving a trifluoromethyl group from the meta to the ortho position resulted in a four- to eight-fold loss of activity, likely due to a conformational change at the amide bond. nih.gov Conversely, placing a single trifluoromethyl group at the para position slightly enhanced potency. nih.gov
These findings suggest that for this compound derivatives, both the electronic nature and the position of substituents on the benzyl ring are likely to be key determinants of biological activity.
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The flexibility of the this compound structure, particularly around the amide bond and the methylene (B1212753) bridge, allows it to adopt various conformations, only some of which may be biologically active.
Studies on N-benzyl ammonium (B1175870) resorcinarene (B1253557) chloride have demonstrated that the N-benzyl substituents can undergo significant conformational changes, such as folding, in response to their environment. researchgate.net This highlights the conformational flexibility inherent in the benzyl group. The orientation of the benzyl and benzamide (B126) rings relative to each other can be influenced by substituents and interactions with the target, as suggested by the loss of activity upon ortho-substitution in the salicylanilide series. nih.gov
Computational methods, such as conformational searching and molecular dynamics, can be used to explore the accessible conformations of this compound derivatives. nih.gov Understanding the preferred low-energy conformations and how they align with the binding site of a target is a key aspect of rational drug design.
Rational Design of this compound Analogues
The rational design of analogues of this compound is a strategic approach in medicinal chemistry aimed at optimizing the therapeutic properties of this chemical scaffold. This process involves iterative modifications of the parent molecule based on an understanding of its structure-activity relationship (SAR) to enhance biological activity, selectivity, and pharmacokinetic properties. Key strategies employed in the rational design of this compound analogues include substituent modification on both the benzamide and benzyl rings, as well as isosteric replacements to improve target engagement and metabolic stability.
One prominent area of investigation for N-benzylbenzamide derivatives has been in the development of potent antitumor agents, particularly as tubulin polymerization inhibitors. nih.gov The core structure of N-benzylbenzamide serves as a scaffold that can be systematically modified to explore interactions with the colchicine (B1669291) binding site on tubulin. For instance, a series of novel N-benzylbenzamide derivatives were designed and synthesized with the aim of inhibiting tubulin polymerization. Among fifty-one synthesized compounds, certain analogues demonstrated significant antiproliferative activities with IC50 values in the nanomolar range against various cancer cell lines. nih.gov
Another successful application of rational design has been in the development of dual-target inhibitors for cancer therapy. Recognizing that both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3) are implicated in the progression of triple-negative breast cancer, researchers designed a series of N-benzyl-2-fluorobenzamide derivatives. nih.gov In this design, the 2-fluorobenzamide (B1203369) moiety was intended to chelate with the zinc ion in the active site of HDAC3, while the substituted benzyl group was designed to occupy the ATP-binding pocket of EGFR. This dual-targeting strategy led to the identification of compounds with potent inhibitory activity against both enzymes. nih.gov
The antimicrobial potential of N-benzylbenzamide derivatives has also been explored through rational design. Modifications to the core structure have been made to enhance activity against various bacterial strains. For example, a series of benzyl guanidine (B92328) derivatives, which can be considered structurally related to N-benzylbenzamides, were designed and synthesized. These compounds showed potent inhibitory activity against both Staphylococcus aureus and Escherichia coli. mdpi.com The design strategy involved varying substituents on the benzyl ring to modulate lipophilicity and electronic properties, which are crucial for antibacterial efficacy.
The following table provides data on the biological activity of selected N-benzylbenzamide analogues from various research studies.
Table 1: Biological Activity of Selected N-benzylbenzamide Analogues
| Compound ID | Modifications from this compound | Target/Assay | Activity (IC50/MIC) | Reference |
|---|---|---|---|---|
| Series 1: Tubulin Polymerization Inhibitors | ||||
| 20b | 2-amino-5-methoxybenzoyl group instead of 4-chlorobenzoyl; 3,4,5-trimethoxybenzyl group instead of benzyl | Tubulin polymerization inhibition | IC50: 1.5 µM | nih.gov |
| Antiproliferative activity (A549 cell line) | IC50: 12 nM | nih.gov | ||
| Series 2: EGFR/HDAC3 Dual-Target Inhibitors | ||||
| 38 | 2-fluorobenzoyl group instead of 4-chlorobenzoyl; 4-fluorobenzyl group instead of benzyl | EGFR inhibition | IC50: 20.34 nM | nih.gov |
| HDAC3 inhibition | IC50: 1.09 µM | nih.gov | ||
| Antiproliferative activity (MDA-MB-231 cell line) | IC50: 1.98 µM | nih.gov | ||
| Series 3: Antimicrobial Agents | ||||
| 9m | Guanidine derivative with a 2-chloro-3-(trifluoromethyl)benzyloxy group | Antibacterial activity (S. aureus) | MIC: 0.5 µg/mL | mdpi.com |
Comparative Academic Studies and Analog Investigations
Structural Analogues of N-benzyl-4-chlorobenzamide
The following subsections explore compounds that are structurally similar to this compound, differing by the nature and position of the substituent on the benzoyl ring or by the modification of the amide linkage.
N-benzyl-4-bromobenzamide is a halogenated analog where the chlorine atom at the para-position is replaced by a bromine atom. ontosight.ai This substitution from chlorine to bromine alters the electronic and steric properties of the molecule, which can influence its biological interactions. ontosight.ai The molecular formula for this compound is C₁₄H₁₂BrNO. nih.gov
Studies have investigated N-benzyl-4-bromobenzamide for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.airesearchgate.net For instance, research has explored its ability to modulate the production of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in human gingival fibroblasts when stimulated by lipopolysaccharide (LPS). researchgate.net The presence of the bromine atom can facilitate halogen bonding, a type of non-covalent interaction that may be important for its binding to biological targets such as proteins. ontosight.ai
Table 1: Physicochemical Properties of N-benzyl-4-bromobenzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂BrNO |
| Molecular Weight | 290.15 g/mol nih.gov |
| IUPAC Name | N-benzyl-4-bromobenzamide nih.gov |
Table 2: Compound Identifiers for N-benzyl-3-chlorobenzamide and Related Analogs
| Compound Name | Molecular Formula | Key Structural Feature |
|---|---|---|
| N-benzyl-3-chlorobenzamide | C₁₄H₁₂ClNO | Chlorine at meta-position |
| N-benzyl-3-iodobenzamide | C₁₄H₁₂INO | Iodine at meta-position |
In N-benzyl-4-nitrobenzamide, the chloro group is replaced by a strong electron-withdrawing nitro group (-NO₂). smolecule.com This substitution significantly alters the electronic character of the benzoyl ring. The compound, with the molecular formula C₁₄H₁₂N₂O₃, typically appears as a yellow solid. smolecule.comnih.gov
Research indicates its potential in various biological applications, including as an antimicrobial agent. smolecule.com It is also utilized as a reagent in synthetic organic chemistry to study reaction mechanisms. smolecule.com The synthesis of N-benzyl-4-nitrobenzamide is commonly achieved through the condensation reaction of 4-nitrobenzoic acid with benzylamine (B48309). smolecule.com Another synthetic approach involves the oxidative amidation of aldehydes and amines. smolecule.com
Table 3: Properties of N-benzyl-4-nitrobenzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₃ nih.gov |
| Molecular Weight | 256.26 g/mol nih.gov |
| Melting Point | ~140-143 °C smolecule.com |
| Boiling Point | ~488.9 °C smolecule.com |
| Appearance | Yellow solid smolecule.com |
This analog features a methyl group (-CH₃) at the para-position, which is an electron-donating group, contrasting with the electron-withdrawing nature of the chlorine atom in the parent compound. nih.gov This difference influences the electron density of the aromatic ring and the properties of the amide bond. The molecular formula of N-benzyl-4-methylbenzamide is C₁₅H₁₅NO. nih.gov It has been synthesized using a metal-free approach involving pyridinium (B92312) salts of phenacyl bromides. beilstein-journals.org
Table 4: Identifiers for N-benzyl-4-methylbenzamide
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO nih.gov |
| Molecular Weight | 225.28 g/mol nih.gov |
| IUPAC Name | N-benzyl-4-methylbenzamide nih.gov |
N-(phenylcarbamothioyl)-4-chlorobenzamide represents a more significant structural deviation, where the amide nitrogen is part of a thiourea (B124793) moiety. Thiourea and its derivatives are known for a wide range of biological activities. jppres.com This compound has been synthesized and investigated as a potential anti-breast cancer agent. jppres.comgrafiati.comsciprofiles.com
The synthesis involves a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and phenylthiourea (B91264). jppres.comgrafiati.com In silico studies and in vitro assays have been conducted to evaluate its efficacy and mechanism of action, comparing it to established drugs like hydroxyurea. sciprofiles.comresearchgate.net
Table 5: Research Focus on N-(phenylcarbamothioyl)-4-chlorobenzamide
| Aspect | Finding | Reference |
|---|---|---|
| Synthesis | From phenylthiourea and 4-chloro-benzoyl chloride. | jppres.comgrafiati.com |
| Purity/Structure ID | Characterized by FTIR, ¹H-NMR, ¹³C-NMR, and MS. | grafiati.comsciprofiles.com |
| Biological Target | Investigated as a checkpoint kinase 1 (Chk1) inhibitor. | researchgate.net |
Comparative Analysis of Synthetic Routes for Related Compounds
The synthesis of this compound and its analogs generally revolves around the formation of the central amide bond. However, the specific strategies can vary depending on the desired substituents, scale, and efficiency.
A prevalent and straightforward method is the acylation of benzylamine with a substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride). This is a classic Schotten-Baumann reaction, often performed in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) to neutralize the HCl byproduct. This approach is widely applicable for synthesizing many benzamide (B126) derivatives. acs.org
Another common route is the condensation or amidation reaction between a substituted benzoic acid and benzylamine. This reaction typically requires a coupling agent to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used. For instance, the synthesis of N-benzyl-3-iodobenzamide involves coupling 3-iodobenzoic acid with benzylamine using carbodiimide-based reagents.
More novel synthetic strategies have also been developed. A metal-free approach has been reported for the synthesis of amides from pyridinium salts of phenacyl bromides, which provides an alternative to traditional methods. beilstein-journals.org For creating more complex structures, such as substituted isoindolin-1-ones, a one-pot method involving lithiation, substitution, and cyclization of N'-benzyl-N,N-dimethylureas has been demonstrated to be effective. beilstein-journals.org
In a broader context, studies on dual-target ligands, such as soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) modulators, have led to the development of multi-step synthetic routes for a variety of N-benzylbenzamide derivatives. acs.orgresearchgate.net These routes often start with the acylation of various substituted benzylamines with a suitable acid chloride, followed by further chemical transformations like Wittig reactions and hydrolysis to achieve the final complex structures. acs.orgresearchgate.net
The choice of synthetic route is ultimately dictated by the availability of starting materials, the nature of the functional groups present (to avoid side reactions), and the desired yield and purity of the final product.
Table 6: Summary of Synthetic Methods for Benzamide Analogs
| Method | Description | Starting Materials Example | Key Reagents/Conditions |
|---|---|---|---|
| Acylation (Schotten-Baumann) | Reaction of an amine with an acyl chloride. | Benzylamine, 4-Chlorobenzoyl chloride | Base (e.g., Pyridine, NaOH) |
| Amide Coupling | Condensation of a carboxylic acid and an amine. | 4-Nitrobenzoic acid, Benzylamine | Coupling agent (e.g., DCC, EDCI) |
| Metal-Free Amidation | Reaction via pyridinium salts. | Pyridinium salt of phenacyl bromide, Amine | Pyridine, Ethyl acetate (B1210297) |
| Lithiation-Cyclization | One-pot synthesis for heterocyclic structures. | N'-benzyl-N,N-dimethylurea | t-BuLi, Electrophile |
Comparative Spectroscopic and Structural Analyses of Analogues
The structural and spectroscopic characteristics of this compound are best understood when compared with its analogues. These studies highlight how substitutions on the aromatic rings and modifications to the amide linkage influence the molecule's conformation and electronic properties.
Detailed research findings from spectroscopic and structural analyses of this compound and its analogues are presented below. Analogues such as N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-chlorobenzamide and 3-chloro-N-(2-methyl-5-((4-(pyridin-2-yl)pyrimidin-2-yl)amino)phenyl)benzamide (PAPP1) provide a basis for comparison. mdpi.comroyalsocietypublishing.org
For instance, the crystal structure of N-(benzothiazol-2-yl)-3-chlorobenzamide, an analogue, shows it exists in the amide form with characteristic C=O and shortened C-N bond lengths. grafiati.com The plane containing the HNCO atoms forms dihedral angles of 12.3 (4)° and 8.1 (3)° with the phenyl ring and the benzothiazole (B30560) group, respectively. grafiati.com In another complex analogue, PAPP1, X-ray crystallography reveals a nearly coplanar geometry between its four key rings (pyridine, pyrimidine, and two substituted aromatic rings). royalsocietypublishing.org This near-coplanar arrangement is believed to enhance the molecule's binding potential in biological systems. royalsocietypublishing.org
Spectroscopic data further elucidates the structural nuances. In the ¹H-NMR spectrum of N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-chlorobenzamide, the benzylic protons (CH₂) appear as a singlet at 5.29 ppm, while the amide proton (CONH) is observed as a singlet at 10.39 ppm. mdpi.com Infrared (IR) spectroscopy for this compound shows characteristic peaks at 3352 cm⁻¹ (N-H stretch), 1644 cm⁻¹ (C=O stretch, amide I), and 1518 cm⁻¹ (N-H bend, amide II). mdpi.com
The following tables provide a comparative overview of the spectroscopic and structural data for various analogues.
Table 1: Comparative ¹H-NMR Spectroscopic Data of Benzamide Analogues Use the interactive controls to view data for different compounds.
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-chlorobenzamide mdpi.com
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 10.39 | s | 1H | CONH |
| 8.38 | brs | 2H | NH₂ |
| 8.05 | d | 2H | Ar-H |
| 7.73-7.75 | m | 1H | Ar-H |
| 7.66 | d | 2H | Ar-H |
| 7.51 | d | 2H | Ar-H |
| 7.39-7.47 | m | 3H | Ar-H |
| 7.31 | d | 1H | Ar-H |
| 7.13 | s | 1H | Ar-H |
| 5.29 | s | 2H | OCH₂ |
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-4-chlorobenzamide mdpi.com
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 10.42 | s | 1H | CONH |
| 8.12 | s | 1H | Ar-H |
| 8.06 | d | 2H | Ar-H |
| 7.82 | dd | 1H | Ar-H |
| 7.66 | d | 2H | Ar-H |
| 7.52 | d | 2H | Ar-H |
| 7.34-7.43 | m | 3H | Ar-H |
| 7.28 | d | 1H | Ar-H |
| 6.68 | s | 2H | NH₂ |
| 5.29 | s | 2H | OCH₂ |
Table 2: Comparative Infrared (IR) Spectroscopic Data (cm⁻¹) of Benzamide Analogues Use the interactive controls to view data for different compounds.
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-chlorobenzamide mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
| 3352, 3195 | N-H Stretching |
| 3032 | C-H Aromatic Stretching |
| 1644 | C=O Amide I Stretching |
| 1518 | N-H Amide II Bending |
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-4-chlorobenzamide mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
| 3329, 3207 | N-H Stretching |
| 3064 | C-H Aromatic Stretching |
| 1663 | C=O Amide I Stretching |
| 1508 | N-H Amide II Bending |
Evaluation of this compound in the Context of Broader Chemical Families (e.g., Thiourea Derivatives, Substituted Benzamides)
The chemical properties of this compound can be contextualized by comparing it to broader chemical families like thiourea derivatives and other substituted benzamides.
Comparison with Thiourea Derivatives: Thiourea derivatives, which contain a thiocarbonyl group (C=S) instead of a carbonyl group (C=O), represent a closely related class of compounds. A key analogue for comparison is N-(phenylcarbamothioyl)-4-chlorobenzamide (4-Cl-PCTB), which incorporates both a benzamide and a thiourea moiety. jppres.com This compound is synthesized from phenylthiourea and 4-chloro-benzoyl chloride. jppres.com The synthesis highlights a common pathway for creating complex structures by linking different chemical scaffolds.
Structurally, the replacement of the oxygen atom in the amide with a sulfur atom in thiourea derivatives leads to significant differences in bond lengths, bond angles, and electronic properties, which in turn affects their chemical reactivity and biological profiles. jppres.comanalis.com.my For example, N-benzoyl-N'-(4-chlorobenzamido) thiourea was synthesized and its structure was confirmed using IR, ¹H NMR, and ¹³C NMR spectroscopy. grafiati.com
Comparison with Substituted Benzamides: this compound belongs to the large family of substituted benzamides. The nature and position of substituents on both the benzoyl and N-alkyl/aryl portions of the molecule drastically alter its properties. A study of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide revealed that all the compounds acted as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov The differences in their potency were attributed to steric and hydrophobic effects conferred by the various substituents. nih.gov
The 4-chloro substitution on the benzoyl ring in this compound is an electron-withdrawing group, which influences the reactivity of the carbonyl group. In one study, this compound showed the second-highest product formation in a catalytic reaction, just after its fluorine-substituted analogue, N-benzyl-4-fluorobenzamide. mdpi.com This was attributed to the +R (resonance) effect of the halogen atoms. mdpi.com In contrast, an analogue with a strong electron-withdrawing nitro group (-R effect) showed the lowest performance. mdpi.com This demonstrates the significant role that even subtle electronic differences in substituents play in the reactivity of substituted benzamides.
The parent compound, 4-chlorobenzamide (B146232), provides a fundamental reference point. nih.gov The addition of the N-benzyl group introduces significant steric bulk and lipophilicity compared to the unsubstituted amide, which is critical for its interaction with molecular targets.
Future Research Directions for N Benzyl 4 Chlorobenzamide
Exploration of Novel Synthetic Pathways
The synthesis of N-benzyl-4-chlorobenzamide, a molecule of significant interest in chemical research, is poised for innovation through the exploration of novel synthetic pathways. Future research will likely prioritize the development of methodologies that are not only efficient but also adhere to the principles of green chemistry. Key areas of investigation will include the use of alternative solvents, biocatalysis, microwave-assisted synthesis, and flow chemistry to create more sustainable and economical production processes.
Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate substantial waste. A greener approach, for instance, could involve a catalytic process that minimizes waste and improves atom economy. chemistryjournals.net The use of water as a solvent, in place of volatile organic compounds, presents an attractive, non-toxic, and abundant alternative. chemistryjournals.net
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could significantly streamline the production of this compound derivatives. This approach, combined with the exploration of novel catalytic systems, could lead to higher yields and reduced purification requirements. Research into environmentally benign synthesis of related compounds, such as N-benzyl-4-methylbenzenesulfonamide derivatives, has already demonstrated the potential for developing more efficient and sustainable methods. nsf.govresearchgate.net
Future synthetic strategies could also draw inspiration from boric acid catalyzed amide formation, which is noted for generating water as the sole byproduct, thereby offering a significantly greener alternative to traditional methods. walisongo.ac.id The continuous flow of reactants in microreactors, a hallmark of flow chemistry, offers precise control over reaction conditions and scalability, which could be instrumental in optimizing the synthesis of this compound. chemistryjournals.net
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. chemistryjournals.net | Optimization of microwave parameters for the specific reaction. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Precise control, improved safety, scalability, and potential for automation. chemistryjournals.net | Reactor design and optimization of flow parameters. |
| Water-Based Synthesis | Non-toxic, abundant, and environmentally benign solvent. mdpi.com | Overcoming solubility challenges and optimizing reaction kinetics. |
| One-Pot Synthesis | Increased efficiency, reduced waste, and cost-effectiveness. researchgate.net | Design of compatible reaction sequences and catalyst systems. |
Advanced Computational Modeling for Mechanism and Design
Advanced computational modeling, particularly Density Functional Theory (DFT), is set to play a pivotal role in elucidating the reaction mechanisms and guiding the rational design of novel derivatives of this compound. DFT calculations can provide invaluable insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule, which can be correlated with experimental data to validate findings. researchgate.netresearchgate.net
Future computational studies will likely focus on several key areas. Firstly, DFT can be employed to model the transition states of various synthetic routes, helping to identify the most energetically favorable pathways and predict reaction outcomes. This theoretical approach can significantly reduce the need for extensive experimental screening. For instance, understanding the frontier molecular orbitals (HOMO-LUMO) can provide information about the molecule's reactivity and potential for charge transfer interactions. nih.gov
Moreover, computational tools can be used to predict the spectroscopic properties of this compound and its analogues. Theoretical calculations of NMR and FTIR spectra can be compared with experimental results to confirm the successful synthesis of target compounds. nih.gov This synergy between computational and experimental techniques is crucial for the unambiguous characterization of new molecules.
In the context of drug design, molecular docking studies can be performed to predict the binding affinity and interaction modes of this compound derivatives with biological targets. nih.gov This in-silico screening can help prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The use of computational methods to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another promising avenue of research that can aid in the design of molecules with improved pharmacokinetic profiles. nih.gov
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties and vibrational frequencies. researchgate.netresearchgate.net | Understanding of molecular structure, reactivity, and spectroscopic signatures. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis). nih.gov | Correlation with experimental spectroscopic data. |
| Molecular Docking | Simulation of ligand-protein interactions. nih.gov | Prediction of binding modes and affinities to biological targets. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Insight into the nature and strength of non-covalent interactions. |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and orbital interactions. nih.gov | Understanding of intramolecular electronic delocalization. |
Integration of this compound into Multicomponent Reactions
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic step to form a complex product, offer a highly efficient and atom-economical approach to chemical synthesis. nih.gov Future research should explore the integration of this compound or its precursors into novel MCRs to rapidly generate libraries of structurally diverse compounds.
The functional groups present in this compound, namely the secondary amide and the chloro-substituted aromatic ring, provide opportunities for its use as a building block in various MCRs. For instance, the N-H bond of the amide could potentially participate in reactions such as the Ugi or Passerini reactions, leading to the formation of more complex peptide-like structures. nih.gov
A key area of future investigation will be the design of novel MCRs where a precursor to this compound, such as 4-chlorobenzaldehyde (B46862), is a key starting material. One-pot, four-component reactions involving aldehydes have been reported, and adapting such methodologies could provide a direct route to complex molecules incorporating the this compound scaffold. researchgate.net The development of catalytic systems that can facilitate these transformations will be crucial for their successful implementation.
The exploration of tandem reactions, where a multicomponent reaction is followed by an intramolecular cyclization, could also lead to the synthesis of novel heterocyclic systems derived from this compound. This strategy would allow for a significant increase in molecular complexity in a single synthetic operation.
Investigation of its Role in Supramolecular Chemistry and Materials Science
The structural features of this compound, particularly the presence of amide and aromatic functionalities, suggest its potential for applications in supramolecular chemistry and materials science. The amide group is a well-known motif for forming robust hydrogen bonds, which can drive the self-assembly of molecules into well-defined supramolecular architectures. researchgate.net
Future research in this area will likely focus on the principles of crystal engineering to design and synthesize co-crystals and salts of this compound with other molecules. nih.gov By carefully selecting co-formers that can engage in predictable non-covalent interactions, such as hydrogen bonding and π-π stacking, it may be possible to create novel crystalline materials with tailored physical and chemical properties. nih.gov The study of intermolecular contacts through techniques like Hirshfeld surface analysis can provide valuable insights into the packing arrangements in these crystalline solids. researchgate.net
The ability of this compound to form ordered assemblies could be exploited in the development of new functional materials. For example, self-assembled monolayers or thin films could find applications in sensors, electronics, or as functional coatings. The incorporation of this compound into polymeric structures could also lead to materials with unique thermal or mechanical properties.
Furthermore, the investigation of the photophysical properties of this compound and its derivatives could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes. The systematic modification of the molecular structure and the study of its impact on the resulting supramolecular organization will be key to unlocking the full potential of this compound in materials science.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and development landscape for this compound. These powerful computational tools can be applied to various aspects of its study, from predicting molecular properties to designing optimal synthetic pathways. preprints.org
One of the most promising applications of AI and ML is in the prediction of the physicochemical and biological properties of this compound derivatives. By training ML models on large datasets of chemical structures and their corresponding experimental data, it is possible to develop quantitative structure-property relationship (QSPR) models that can accurately predict properties such as solubility, permeability, and biological activity for novel, unsynthesized compounds. nih.gov This can significantly reduce the time and cost associated with experimental screening.
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-4-chlorobenzamide in academic laboratories?
The compound is typically synthesized via catalytic amidation. A nickel(II) pincer complex can catalyze the dehydrogenative coupling of 4-chlorobenzaldehyde and benzylamine under inert atmospheres (e.g., Ar) to improve turnover numbers (TONs) . Alternative methods include reacting 4-chlorobenzoyl chloride with benzylamine in the presence of bases like Cs₂CO₃ or KOtBu, though yields vary with reaction conditions . Characterization often involves H/C NMR, FT-IR, and X-ray crystallography for structural confirmation.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : For verifying amide bond formation and aromatic substitution patterns.
- X-ray Diffraction : To resolve crystal structures, particularly for analyzing intermolecular interactions (e.g., hydrogen bonding in benzamide derivatives).
- Mass Spectrometry : For molecular weight validation (e.g., via ESI-MS or GC-MS) .
- Thermogravimetric Analysis (TGA) : To assess thermal stability, especially for materials science applications.
Q. What are the common applications of this compound in medicinal chemistry research?
The compound serves as a precursor for designing antimicrobial agents due to its chlorinated aromatic system, which enhances interactions with bacterial enzymes like acps-pptase. Its trifluoromethyl derivatives are studied for improved pharmacokinetic properties .
Advanced Research Questions
Q. How do reaction parameters (atmosphere, base, solvent) influence catalytic efficiency in synthesizing this compound?
- Atmosphere : Inert conditions (Ar) increase TONs by protecting moisture-sensitive catalytic intermediates. Open-air or O₂ atmospheres reduce yields due to oxidative side reactions .
- Base Selection : Strong bases like KOtBu or Cs₂CO₃ facilitate deprotonation steps, but excess base can deactivate the catalyst. KOH is ineffective due to poor solubility .
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to protic solvents .
Q. What strategies address contradictions in reported catalytic TONs for nickel-catalyzed amidation reactions?
Discrepancies arise from:
- Moisture Sensitivity : Trace water degrades catalytic intermediates, necessitating rigorous drying of solvents/substrates .
- Reaction Time/Temperature : Optimal TONs (e.g., 197) are achieved at 60°C for 30 min under Ar, while longer durations promote side reactions .
- Substrate Ratios : A 1:1 aldehyde-to-amine ratio minimizes byproducts; excess aldehyde shifts equilibrium toward product .
Q. How can computational tools aid in predicting the reactivity of this compound derivatives?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., chloro vs. trifluoromethyl groups) on reaction pathways.
- SHELX Software : For refining crystal structures and analyzing hydrogen-bonding networks .
- Molecular Docking : Screens derivatives against bacterial enzyme targets (e.g., acps-pptase) to prioritize synthesis.
Q. What are the challenges in resolving the crystal structure of this compound derivatives?
- Disorder in Aromatic Rings : Requires high-resolution data and iterative refinement using programs like SHELXL .
- Polymorphism : Multiple crystal forms may arise due to flexible benzyl groups, necessitating temperature-controlled XRD studies.
Methodological Considerations
Q. How should researchers design experiments to optimize the substrate scope for this compound analogs?
- Stepwise Variation : Systematically modify substituents on the benzylamine or benzaldehyde moiety while monitoring TONs and selectivity .
- High-Throughput Screening : Use automated platforms to test reaction conditions (e.g., solvent/base combinations) for new derivatives.
- Kinetic Profiling : Identify rate-limiting steps (e.g., imine formation vs. dehydrogenation) using in-situ FT-IR or NMR .
Q. What analytical workflows validate the purity of this compound in complex mixtures?
- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials) with a C18 column and acetonitrile/water gradient .
- 2D NMR (e.g., HSQC, HMBC) : Assigns signals in crowded spectra, particularly for regioisomeric byproducts.
Data Interpretation and Reproducibility
Q. How can researchers reconcile discrepancies in catalytic performance across different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
